p-Terphenyl, 4-chloro-
Description
BenchChem offers high-quality p-Terphenyl, 4-chloro- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about p-Terphenyl, 4-chloro- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-(4-phenylphenyl)benzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13Cl/c19-18-12-10-17(11-13-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQRLWSKBKUFWID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13Cl | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20347484 | |
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1762-83-0 | |
| Record name | 1,1':4',1''-Terphenyl, 4-chloro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20347484 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Chloro-p-Terphenyl: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the landscape of modern medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful development of novel therapeutics. Among the myriad of structural motifs, the terphenyl backbone has emerged as a privileged scaffold, offering a unique combination of rigidity, modularity, and biological activity. This guide provides a comprehensive technical overview of a key derivative, 4-chloro-p-terphenyl, with a focus on its chemical properties, synthesis, and its burgeoning role as a critical building block in drug discovery and development. As a Senior Application Scientist, the following sections will not only detail the fundamental characteristics of this compound but also provide insights into the causality behind its synthetic strategies and its application in cutting-edge therapeutic areas.
Core Compound Identification and Properties
CAS Number: 1762-83-0
Molecular Formula: C₁₈H₁₃Cl
Molecular Weight: 264.75 g/mol [1]
| Property | Value (p-Terphenyl) | Reference |
| CAS Number | 92-94-4 | [2] |
| Melting Point | 212-213 °C | [2][3] |
| Boiling Point | 376-389 °C | [2][3] |
| Appearance | White or light-yellow solid | [2][3] |
| Solubility | Soluble in hot benzene; slightly soluble in ether and carbon disulfide; practically insoluble in water. | [2][3] |
4-Chloro-p-terphenyl is a lipophilic compound, exhibiting good solubility in organic solvents such as dichloromethane, chloroform, and toluene. This solubility profile is advantageous for its use in a variety of organic reactions.
Synthesis of 4-Chloro-p-Terphenyl: A Focus on Suzuki-Miyaura Cross-Coupling
The construction of the biaryl and terphenyl backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura reaction being a cornerstone of modern organic synthesis.[4] This method offers high functional group tolerance, mild reaction conditions, and generally high yields. The synthesis of 4-chloro-p-terphenyl can be strategically approached via a Suzuki-Miyaura coupling between a di-substituted benzene ring and appropriate boronic acids or their esters.
Conceptual Synthesis Workflow
The following diagram illustrates a logical workflow for the synthesis of 4-chloro-p-terphenyl, highlighting the key steps in a Suzuki-Miyaura cross-coupling approach.
Caption: Conceptual workflow for the synthesis of 4-chloro-p-terphenyl.
Detailed Experimental Protocol (Exemplary)
This protocol is a representative example of a Suzuki-Miyaura cross-coupling reaction that can be adapted for the synthesis of 4-chloro-p-terphenyl. Researchers should optimize conditions based on their specific laboratory setup and reagent purity.
Materials:
-
1-bromo-4-chlorobenzene
-
Biphenyl-4-boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol
-
Water (degassed)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Celite
Procedure:
-
Catalyst Preparation (in situ): In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add palladium(II) acetate (1 mol%) and triphenylphosphine (4 mol%).
-
Reaction Setup: To the flask, add 1-bromo-4-chlorobenzene (1.0 equivalent) and biphenyl-4-boronic acid (1.1 equivalents).
-
Solvent and Base Addition: Add a 2M aqueous solution of potassium carbonate (2.0 equivalents) and toluene. The solvent ratio of toluene to water is typically 4:1.
-
Degassing: Degas the reaction mixture by bubbling nitrogen through the solution for 15-20 minutes.
-
Reaction: Heat the mixture to 80-90°C under a nitrogen atmosphere and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford pure 4-chloro-p-terphenyl.
Applications in Drug Discovery and Development
The terphenyl scaffold is a prominent feature in a number of biologically active molecules. The rigid, planar nature of the p-terphenyl core provides a well-defined orientation for appended functional groups to interact with biological targets. The introduction of a chlorine atom can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties.
Role as a Key Building Block in Cancer Immunotherapy
A particularly exciting application of the terphenyl scaffold is in the development of small-molecule inhibitors of the programmed cell death-1 (PD-1) and programmed death-ligand 1 (PD-L1) interaction.[5][6] This interaction is a critical immune checkpoint that cancer cells often exploit to evade the host immune system. By blocking the PD-1/PD-L1 interaction, T-cell-mediated anti-tumor immunity can be restored.
The 4-chloro-p-terphenyl moiety can serve as a foundational building block for these inhibitors. The chlorine atom can influence the molecule's binding affinity and metabolic stability.
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the terphenyl core is crucial for its biological activity. In the context of PD-L1 inhibition, the chlorine atom on the terminal phenyl ring of 4-chloro-p-terphenyl can contribute to the overall binding affinity through several mechanisms:
-
Hydrophobic Interactions: The chloro group can engage in favorable hydrophobic interactions within the binding pocket of the target protein.
-
Halogen Bonding: In some instances, the chlorine atom can act as a halogen bond donor, forming a non-covalent interaction with an electron-rich atom on the protein, thereby enhancing binding affinity.
-
Modulation of Electronics: The electron-withdrawing nature of the chlorine atom can influence the electron density of the aromatic ring, which can in turn affect π-π stacking interactions with aromatic residues in the binding site.
The following diagram illustrates the logical relationship in the drug discovery process utilizing 4-chloro-p-terphenyl.
Caption: The role of 4-chloro-p-terphenyl in a typical drug discovery workflow.
Safety and Handling
-
General Handling: Handle in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes.[7]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
-
First Aid:
-
In case of skin contact: Wash with plenty of soap and water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move person into fresh air.
-
If swallowed: Rinse mouth. Do NOT induce vomiting.
-
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]
It is imperative for researchers to consult the specific safety data sheet provided by the supplier before handling 4-chloro-p-terphenyl and to perform a thorough risk assessment for any experimental procedures involving this compound.
Conclusion
4-Chloro-p-terphenyl is a versatile and valuable building block for researchers in drug discovery and materials science. Its synthesis is readily achievable through robust and well-established methodologies such as the Suzuki-Miyaura cross-coupling reaction. The unique structural and electronic properties conferred by the chlorine substituent make it an attractive starting point for the design of novel bioactive molecules, particularly in the promising field of cancer immunotherapy. As our understanding of structure-activity relationships deepens, the strategic application of functionalized terphenyls like 4-chloro-p-terphenyl will undoubtedly continue to drive innovation in the development of next-generation therapeutics.
References
-
PubChem - NIH. p-Terphenyl. [Link]
-
Cole-Parmer. Material Safety Data Sheet - p-Terphenyl. [Link]
-
CDC - NIOSH. NIOSH Pocket Guide to Chemical Hazards - p-Terphenyl. [Link]
-
PMC - NIH. Terphenyl-Based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein–Protein Interaction. [Link]
-
ChemRxiv. Terphenyl-based Small-Molecule Inhibitors of Programmed Cell Death-1/Programmed Death-Ligand 1 Protein−Protein Interaction. [Link]
-
PMC - PubMed Central. Structural diversity and biological activity of natural p-terphenyls. [Link]
-
ResearchGate. Efficient Synthesis of Substituted Terphenyls by Suzuki Coupling Reaction1. [Link]
-
Taylor & Francis Online. Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. [Link]
-
PubMed. Structure-Activity Relationships and Potent Cytotoxic Activities of Terphenyllin Derivatives from a Small Compound Library. [Link]
-
National Institute of Standards and Technology. p-Terphenyl Sensitized Photoreduction of CO2 With Cobalt- and Iron-Porphyrins. Interaction Between CO and Reduced Metalloporphyrins. [Link]
-
Macmillan Group - Princeton University. Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox- Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. [Link]
-
MDPI. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
ScienceDirect. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
Drug Design Org. Structure Activity Relationships. [Link]
-
Drug Design. Structure Activity Relationship Of Drugs. [Link]
-
ResearchGate. Suzuki Cross-Coupling Method to Prepare 4,4′′-Diamino-p-terphenyl. [Link]
-
PubMed. A medicinal chemistry perspective on 4-aminoquinoline antimalarial drugs. [Link]
-
YouTube. Structure Activity Relationships and Medicinal Chemistry. [Link]
Sources
- 1. p-Terphenyl, 4-chloro- (1762-83-0) for sale [vulcanchem.com]
- 2. p-Terphenyl | 92-94-4 [chemicalbook.com]
- 3. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. tcichemicals.com [tcichemicals.com]
- 5. p-Terphenyl - Safety Data Sheet [chemicalbook.com]
- 6. Structural diversity and biological activity of natural p-terphenyls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. p-Terphenyl: Safety Data Sheet, National Diagnostics [nationaldiagnostics.com]
Technical Guide: Molecular Orbital Calculations for 4-Chloro-p-Terphenyl
Executive Summary
This guide details the computational protocol for analyzing the electronic structure of 4-chloro-p-terphenyl (CAS: 1762-83-0). As a derivative of p-terphenyl, this molecule is of significant interest in organic electronics (OLEDs), scintillation detectors, and liquid crystal displays due to its high quantum yield and anisotropic dielectric properties.
The introduction of a chlorine atom at the para-position breaks the
Part 1: Theoretical Framework & Computational Strategy
Functional Selection: The Case for Dispersion
Standard functionals like B3LYP are often insufficient for oligo-phenyls. The torsional angle between phenyl rings—critical for determining the conjugation length and optical gap—is governed by a delicate balance between steric repulsion (H-H steric clash) and
-
Recommendation: Use
B97X-D or CAM-B3LYP . -
Causality: These range-separated hybrid functionals include dispersion corrections (empirical or non-local). Without dispersion, DFT tends to over-planarize the rings or underestimate the barrier to rotation, leading to erroneous band gap predictions.
Basis Set Selection
Chlorine is a Period 3 halogen with significant electron density and lone pairs.
-
Recommendation: def2-TZVP (Triple-Zeta Valence Polarized).
-
Alternative (Pople style): 6-311+G(d,p) .
-
Reasoning: The diffuse functions (+) are non-negotiable for correctly modeling the electron density tail of the chlorine substituent and the excited states (TD-DFT). The polarization functions (d,p) are required to describe the anisotropic distribution of electron density in the aromatic rings.
Part 2: Experimental Protocol (Workflow)
The following diagram outlines the logical flow of the computational experiment.
Figure 1: Computational workflow ensuring global minimum identification before property calculation.
Part 3: Execution (Step-by-Step Inputs)
Step 1: Geometry Optimization & Frequency
The input below uses the Gaussian format.[1][2] It optimizes the ground state (
Input File (4-Cl-Terphenyl_Opt.gjf):
Note: The scrf=(solvent=chloroform) keyword applies the Polarizable Continuum Model (PCM), essential for comparing results with experimental UV-Vis data usually taken in solution.
Step 2: Time-Dependent DFT (TD-DFT)
Once the geometry is optimized (and Freq confirms no imaginary frequencies), perform a single-point energy calculation for excited states.
Input File (4-Cl-Terphenyl_TD.gjf):
-
geom=check guess=read : Reads the optimized geometry and wavefunction from the checkpoint file, saving significant computational time.
Part 4: Data Analysis & Interpretation
Electronic Properties & Structure-Activity Relationship
The chlorine substituent exerts two opposing effects:
-
Inductive Effect (-I): Withdraws electron density through the
-bond, stabilizing the -orbitals. -
Resonance Effect (+M): Donates electron density into the
-system via lone pair overlap.
In p-terphenyl, the HOMO is delocalized across the backbone. The 4-chloro substitution introduces asymmetry.
Expected Results Table:
| Property | Parameter | Typical Value (Theory) | Interpretation |
| Geometry | Non-planar ground state due to H-H steric clash. | ||
| Energetics | HOMO Energy | Slightly stabilized vs. parent terphenyl. | |
| Energetics | LUMO Energy | Localized largely on the terphenyl core. | |
| Gap | Determines the UV absorption edge. | ||
| Polarity | Dipole Moment ( | Non-zero (unlike p-terphenyl) due to C-Cl bond. | |
| Spectroscopy |
Molecular Electrostatic Potential (MEP)
The MEP map is critical for predicting intermolecular interactions (e.g., stacking in crystals).
-
Chlorine Tip: Will appear neutral to slightly positive (the "sigma hole") if halogen bonding is present, or negative if the electron density is dominated by the lone pairs.
-
Ring Face: Negative potential (
-cloud). -
Ring Edge: Positive potential (Hydrogens).
Part 5: Mechanistic Logic of Substitution
The following diagram illustrates how the chlorine atom modifies the baseline properties of the terphenyl scaffold.
Figure 2: Mechanistic impact of 4-chloro substitution on electronic properties.
References
-
Gaussian 16 User Reference. Gaussian, Inc. "Keywords and Route Section: DFT Methods." Available at: [Link]
-
Chai, J.-D., & Head-Gordon, M. (2008). "Long-range corrected hybrid density functionals with damped atom–atom dispersion corrections." Physical Chemistry Chemical Physics. (Source for wB97X-D functional). Available at: [Link]
-
Weigend, F., & Ahlrichs, R. (2005). "Balanced basis sets of split valence, triple zeta valence and quadruple zeta valence quality for H to Rn." Physical Chemistry Chemical Physics. (Source for def2-TZVP). Available at: [Link]
-
Cheméo. "Chemical Properties of p-Terphenyl." (Baseline data for parent molecule). Available at: [Link]
-
Master Organic Chemistry. "Bonding And Antibonding Pi Orbitals." (Fundamental MO theory background). Available at: [Link]
Sources
Technical Assessment of 4-Chloro-p-Terphenyl: Stability Profiles and Degradation Kinetics
Executive Technical Summary
4-Chloro-p-terphenyl (CAS: 1762-83-0 / 2062-25-1) is a mono-chlorinated congener of the p-terphenyl family. While the parent p-terphenyl scaffold exhibits exceptional thermal stability (decomposition >400°C) and resistance to hydrolytic cleavage, the introduction of the chlorine substituent at the 4-position creates a specific locus for photolytic instability and metabolic activation.
For researchers in drug development and organic electronics, this compound presents a dichotomy:
-
Chemically: It is robust against auto-oxidation and hydrolysis, making it suitable for high-temperature applications (e.g., scintillators, heat transfer fluids).
-
Photochemically & Biologically: It is reactive. Under UV irradiation, it undergoes reductive dechlorination.[1] In metabolic systems (hepatic microsomes), it functions as a substrate for Cytochrome P450, primarily undergoing hydroxylation at the distal phenyl ring rather than dechlorination.
Physicochemical Architecture
The stability of 4-chloro-p-terphenyl is governed by its extended
Table 1: Physicochemical Constants
| Property | Value | Technical Context |
| Molecular Formula | Monochlorinated terphenyl core | |
| Molecular Weight | 264.75 g/mol | |
| LogP (Predicted) | ~5.8 - 6.2 | Highly lipophilic; accumulates in lipid bilayers |
| Water Solubility | < 0.01 mg/L | Practically insoluble; requires organic cosolvents (DCM, Toluene) |
| Melting Point | 210–216°C | High crystallinity driven by |
| Thermal Decomposition | > 400°C | Resistant to homolytic cleavage below pyrolysis temps |
| UV Absorption | Strong absorption in UV-B/C region driving photolysis |
Photochemical Degradation: The Primary Instability
Unlike its thermal resistance, 4-chloro-p-terphenyl is susceptible to photodegradation. Upon exposure to UV radiation (
Mechanism: Homolytic C-Cl Cleavage
The excited triplet state of the molecule facilitates the homolysis of the carbon-chlorine bond. In the presence of hydrogen donors (solvents, lipids, or environmental matrices), the resulting aryl radical abstracts a hydrogen atom, reverting to the parent p-terphenyl or forming polymerized byproducts.
Diagram 1: Photolytic Degradation Pathway
Caption: Figure 1. Radical-mediated reductive dechlorination mechanism under UV irradiation. The primary degradation product is the non-chlorinated p-terphenyl.
Metabolic Stability & Biotransformation (CYP450)
In drug development contexts, the metabolic fate of 4-chloro-p-terphenyl is predicted by the behavior of structurally analogous 4-halobiphenyls. The molecule is not inert; it is a substrate for Phase I oxidation.
Mechanistic Insight: Regioselectivity
Cytochrome P450 enzymes (specifically CYP1A and CYP2B subfamilies) target the most electron-rich and sterically accessible sites.
-
The 4-Position (Chlorinated): Blocked. Oxidative dechlorination is energetically unfavorable compared to ring hydroxylation.
-
The 4'-Position (Distal): The most favorable site for hydroxylation. The distal phenyl ring mimics the para-hydroxylation preference seen in biphenyl metabolism.
-
The 3-Position (Ortho to Cl): A minor pathway induced by the "NIH Shift" mechanism via an arene oxide intermediate.
Diagram 2: CYP450 Metabolic Activation Map
Caption: Figure 2. Predicted metabolic pathways mediated by hepatic CYP450 enzymes. The distal 4''-hydroxylation is the kinetically dominant route.
Experimental Protocol: Forced Degradation Study
To validate the stability profile of 4-chloro-p-terphenyl in a pharmaceutical or materials context, the following "stress testing" protocol is recommended. This protocol is self-validating through the use of HPLC-PDA-MS controls.
Reagents & Equipment
-
Solvent: Acetonitrile (HPLC Grade) / THF (for high solubility).
-
Oxidant: 30% Hydrogen Peroxide (
). -
Light Source: Xenon arc lamp (simulating solar spectrum) or UV-C reactor.
-
Analysis: HPLC with C18 column; Detection at 280 nm.
Step-by-Step Methodology
A. Hydrolytic Stress (Acid/Base)
Rationale: To confirm resistance to nucleophilic attack.
-
Prepare a 0.5 mg/mL stock solution of 4-chloro-p-terphenyl in THF/Water (80:20).
-
Acid Sample: Add 1N HCl to reach pH 1. Reflux at 60°C for 24 hours.
-
Base Sample: Add 1N NaOH to reach pH 13. Reflux at 60°C for 24 hours.
-
Validation: Neutralize and inject. Expectation: >99% recovery (No degradation).
B. Oxidative Stress
Rationale: To simulate shelf-life auto-oxidation.
-
Mix stock solution with 30%
(1:1 v/v). -
Incubate at ambient temperature for 48 hours.
-
Validation: Analyze for N-oxide analogs or ring-opening products. Expectation: High stability (<5% degradation).[2]
C. Photolytic Stress (Critical)
Rationale: To quantify the primary degradation pathway.
-
Place 1 mg/mL solution (in quartz cuvette) in a light chamber.
-
Expose to 1.2 million lux hours (ICH Q1B standard).
-
Validation:
-
Monitor decrease in peak area at retention time (RT) of parent.
-
Monitor appearance of new peak at RT of p-terphenyl (dechlorinated product).
-
Expectation: Significant degradation (10–30% loss depending on solvent H-donor capability).
-
References
-
VulcanChem. (2024). p-Terphenyl, 4-chloro- Chemical Properties and Stability Data. Retrieved from
-
GuideChem. (2024). p-Terphenyl (CAS 92-94-4) and Derivatives: Synthesis and Properties. Retrieved from
-
Chittim, B., et al. (1984). The photolysis of chlorinated p-terphenyls. Canadian Journal of Chemistry. Retrieved from
-
Safe, S., et al. (1982). Cytochrome P-450-mediated metabolism of biphenyl and the 4-halobiphenyls. Biochemical Pharmacology. Retrieved from
-
NIST Chemistry WebBook. (2024). p-Terphenyl Thermochemical Data. Retrieved from
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescence Efficiency of p-Terphenyl, 4-chloro- Derivatives
Welcome to the technical support center for p-Terphenyl and its derivatives. As Senior Application Scientists, we have compiled this guide to address common challenges and questions encountered during the experimental investigation of these compounds. This resource is designed to provide you with both the practical steps and the underlying scientific principles to optimize your fluorescence measurements.
Troubleshooting Guide
This section addresses specific issues you may encounter in the laboratory. Each problem is followed by a series of diagnostic questions and corrective actions based on established photophysical principles.
Q1: I am observing a very weak or no fluorescence signal from my 4-chloro-p-terphenyl sample. What are the potential causes and how can I fix this?
A1: A weak or absent signal is a common issue that can stem from several factors, ranging from instrumental setup to sample properties. Let's break down the troubleshooting process.
-
Instrument Configuration: Are your fluorometer settings optimized for your fluorophore?
-
Concentration Effects: Could aggregation-caused quenching (ACQ) be diminishing your signal?
-
Solvent Environment: Is the chosen solvent interacting with your molecule in a way that quenches fluorescence?
-
Presence of Quenchers: Have you considered contaminants like dissolved oxygen or impurities in your sample?
-
Photodegradation: Is your sample being damaged by the excitation light?
Below is a systematic workflow to diagnose the source of low fluorescence intensity.
Figure 1: A step-by-step workflow for troubleshooting low fluorescence signals.
Q2: My emission spectrum maximum shifts when I change the solvent. Why is this happening?
A2: This phenomenon is called solvatochromism , and it provides valuable insight into the electronic properties of your molecule. The interaction between the solvent and the fluorophore can differ between the ground state and the excited state.[1][2]
-
Red Shift (Bathochromic Shift): If you observe a shift to longer wavelengths as solvent polarity increases, it suggests that the excited state is more polar than the ground state.[2] The polar solvent molecules stabilize the more polar excited state, lowering its energy and resulting in a lower energy (longer wavelength) emission.[2]
-
Blue Shift (Hypsochromic Shift): A shift to shorter wavelengths with increasing solvent polarity indicates that the ground state is more polar than the excited state.[2] In this case, the solvent molecules stabilize the ground state more effectively, increasing the energy gap between the excited and ground states.
For p-terphenyl derivatives, a red shift is typically expected in more polar solvents.
Q3: My fluorescence quantum yield for 4-chloro-p-terphenyl is significantly lower than that of the parent p-terphenyl. Is this expected?
A3: Yes, this is an expected outcome. The presence of the chlorine atom, a halogen, introduces a phenomenon known as the "heavy-atom effect." This effect enhances the rate of a typically forbidden process called intersystem crossing (ISC).
-
Intersystem Crossing (ISC): This is a non-radiative process where the molecule transitions from its excited singlet state (S₁) to an excited triplet state (T₁).
-
Mechanism: The heavy nucleus of the chlorine atom enhances spin-orbit coupling, which facilitates the change in spin multiplicity required for the S₁ → T₁ transition.
-
Consequence: Because more molecules are funneled into the non-emissive triplet state, fewer are available to return to the ground state via fluorescence. This directly leads to a lower fluorescence quantum yield.[3] While the chlorine atom's electron-donating resonance effect can increase electron density, the heavy-atom effect often dominates, diminishing fluorescence.[3]
Figure 2: Simplified Jablonski diagram illustrating how the heavy-atom effect of chlorine enhances intersystem crossing, reducing fluorescence.
Frequently Asked Questions (FAQs)
Q1: What are the typical photophysical properties of p-Terphenyl?
A1: P-Terphenyl is a well-characterized fluorophore known for its high fluorescence quantum yield.
| Property | Value | Conditions |
| Excitation Max (λ_ex) | ~276-290 nm | In cyclohexane/non-polar solvents[4][5] |
| Emission Max (λ_em) | ~338-342 nm | In cyclohexane/non-polar solvents[5] |
| Fluorescence Quantum Yield (Φ_F) | 0.93 | In cyclohexane[4] |
| Fluorescence Lifetime (τ_F) | ~1.05 ns | In plastic scintillators[6] |
Note: The 4-chloro- derivative is expected to have similar excitation and emission maxima, though potentially with slight red-shifts due to the substituent. However, its quantum yield will be lower.
Q2: How does solvent choice impact the fluorescence efficiency of these compounds?
A2: Solvent choice is critical. The intermolecular interactions between the solvent and your fluorophore can significantly influence fluorescence output.[1]
-
Polarity: As discussed in the troubleshooting section, solvent polarity can stabilize or destabilize the excited state, affecting emission wavelength and quantum yield.[7] For nonpolar aromatic molecules like p-terphenyl, nonpolar solvents like cyclohexane or dioxane are often ideal for maximizing fluorescence.[8] Polar solvents may reduce the quantum yield.[9]
-
Viscosity: Higher viscosity can sometimes increase fluorescence efficiency by restricting molecular motions (e.g., torsional rotation of the phenyl rings) that can act as non-radiative decay pathways.
-
Hydrogen Bonding: Protic solvents capable of hydrogen bonding can sometimes provide quenching pathways, although this is less of a concern for non-polar hydrocarbons like p-terphenyl.
Q3: What is a standard protocol for preparing a sample for fluorescence measurement?
A3: Proper sample preparation is key to obtaining reliable and reproducible data.
-
Solvent Selection: Choose a spectroscopic grade solvent (e.g., cyclohexane) to minimize background fluorescence from impurities.
-
Stock Solution: Prepare a concentrated stock solution (e.g., 1 mM) of your p-terphenyl derivative by accurately weighing the compound and dissolving it in a known volume of solvent.
-
Working Solution & Absorbance Check:
-
Dilute the stock solution to create a working solution for measurement.
-
Using a UV-Vis spectrophotometer, measure the absorbance of this working solution at the excitation wavelength (e.g., 290 nm).
-
Crucially, adjust the concentration until the absorbance is below 0.1 (ideally ~0.05). This is essential to prevent the "inner-filter effect," where emitted light is re-absorbed by other fluorophore molecules in the solution, leading to artificially low intensity readings.[4]
-
-
Cuvette Preparation:
-
Use a clean, four-sided polished quartz cuvette.
-
Rinse the cuvette multiple times with the pure solvent before adding your sample.
-
Ensure there are no bubbles or fingerprints on the optical surfaces.
-
-
Blank Measurement: Run a scan of the pure solvent first. This "blank" spectrum can be subtracted from your sample's spectrum to correct for Raman scattering and any residual solvent fluorescence.
References
-
Prahl, S. (n.d.). p-Terphenyl. OMLC. Retrieved from [Link]
-
Kawski, A., Kukliński, B., & Bojarski, P. (2005). Fluorescence Properties of p-Quaterphenyl and p-Quinquephenyl Derivatives in Liquid Solvents. ResearchGate. Retrieved from [Link]
-
Chittim, B., & Ruzo, L. O. (1978). The photolysis of chlorinated p-terphenyls. Canadian Journal of Chemistry, 56(9), 1253-1257. Retrieved from [Link]
-
Stolzenburg, D., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. PMC. Retrieved from [Link]
-
Zhang, Y., et al. (2025). Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing. PubMed Central. Retrieved from [Link]
-
Kerzig, C., & Wenger, O. S. (2026). Long-Lived Terphenyl Radical Anion Super-Reductant for Photocatalysis Formed via Blue-to-UV Upconversion with Fully Resolved Mec. American Chemical Society. Retrieved from [Link]
-
Gotor, R., et al. (2025). Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers. PubMed Central. Retrieved from [Link]
-
Molecular Expressions. (n.d.). Specialized Microscopy Techniques - Fluorescence - Optimization and Troubleshooting. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 10.3.4: The Fluorescence Lifetime and Quenching. Retrieved from [Link]
-
Sarkar, P., & Sharada, S. M. (2025). A computational study of the fluorescence spectra of terphenyl-triethylamine exciplexes. Physical Chemistry Chemical Physics, 27, 20979-20982. Retrieved from [Link]
-
Zaitseva, N., et al. (2017). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. ResearchGate. Retrieved from [Link]
-
Lu, G., et al. (2025). Synthesis and preparation of p-terphenyl based polymer with stable fluorescence performance. Taylor & Francis. Retrieved from [Link]
-
Gonzalez-Londoño, C. A., et al. (2025). Photophysical properties of functionalized terphenyls and implications to photoredox catalysis. iOpenShell - University of Southern California. Retrieved from [Link]
-
Zaitseva, N., et al. (2017). Highly Soluble p-Terphenyl and Fluorene Derivatives as Efficient Dopants in Plastic Scintillators for Sensitive Nuclear Material Detection. ResearchGate. Retrieved from [Link]
Sources
- 1. Generalized Solvent Effect on the Fluorescence Performance of Spiropyran for Advanced Quick Response Code Dynamic Anti-Counterfeiting Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fluorescence of 4-Cyanophenylhydrazones: From Molecular Design to Electrospun Polymer Fibers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. omlc.org [omlc.org]
- 5. Spectrum [P-Terphenyl] | AAT Bioquest [aatbio.com]
- 6. researchgate.net [researchgate.net]
- 7. The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Support Center: 4-Chloro-p-terphenyl Solution Stability
Topic: Troubleshooting Solubility & Stability Issues in Solution
CAS: 3913-23-3 | Molecular Formula: C₁₈H₁₃Cl[1]
Introduction: The "Invisible" Variable in Your Data
As researchers, we often treat solvents as inert backgrounds. With 4-Chloro-p-terphenyl , this assumption is the primary source of experimental failure.[1] This molecule is a rigid, conjugated system prone to strong
If you are observing signal loss (precipitation) , bathochromic shifts (yellowing) , or erratic baseline noise , you are likely battling one of two forces: thermodynamic aggregation or photochemical oxidation.[1] This guide breaks down these failure modes and provides validated protocols to stabilize your system.
Module 1: Solubility & Aggregation (The "Disappearing" Compound)
Symptom: The solution appears clear initially but develops a haze or precipitate after 2–4 hours. Concentration measurements (UV-Vis/HPLC) show a steady decrease in signal.[1]
The Mechanism: -Stacking Aggregation
4-Chloro-p-terphenyl is highly lipophilic and planar.[1][2] In polar or semi-polar solvents, the molecules minimize solvent contact by stacking face-to-face (H-aggregates).[1] This is not just "crashing out"; it is an ordered self-assembly process that can occur even below the theoretical saturation limit.[1]
Troubleshooting Protocol: Solvent Selection & Preparation
Do NOT use Ethanol or Methanol as primary solvents. The solubility is negligible, and they promote rapid aggregation.
| Solvent Class | Recommended Solvent | Solubility Rating | Application Context |
| Aromatic | Toluene | High ( | Spectroscopy, Scintillation, Synthesis |
| Chlorinated | Dichloromethane (DCM) | Very High | HPLC injection, rapid dissolution |
| Chlorinated | Chloroform ( | High | NMR ( |
| Polar Aprotic | THF (Tetrahydrofuran) | Moderate | Use only if fresh/inhibitor-free (peroxides degrade terphenyls) |
| Alcohols | Ethanol/Methanol | POOR | Avoid. Use only as anti-solvent for recrystallization.[1] |
Protocol: The "Hot-Sonicate" Dissolution Method
Standard stirring is often insufficient to break micro-aggregates.[1]
-
Weigh the solid into a borosilicate vial (avoid plastics; plasticizers leach into DCM/Toluene).
-
Add Solvent (Toluene or DCM).[1]
-
Sonicate at
for 10 minutes.-
Why? Acoustic cavitation disrupts
-stacking more effectively than stirring.[1]
-
-
Visual Check: Hold against a black background. Any "shimmer" indicates micro-crystals remain.
Module 2: Photochemical Instability (The "Yellowing" Effect)
Symptom: Your clear solution turns pale yellow or brown after exposure to ambient light or UV irradiation. A new absorption band appears
The Mechanism: Photo-Oxidative Dehydrogenation
Upon UV excitation, the terphenyl core enters an excited triplet state. In the presence of dissolved oxygen (
-
Key Insight: The chlorine substituent at the 4-position stabilizes the molecule slightly compared to unsubstituted p-terphenyl, but it does not prevent ring oxidation.[1]
Visualization: The Degradation Pathway
Figure 1: Simplified photo-oxidation pathway.[1] The accumulation of quinone species causes the characteristic yellow shift.
Protocol: Degassing for Long-Term Stability
Required for: Laser dyes, Scintillation counting, Fluorescence standards.[1]
Option A: Sparging (Standard)
-
Insert a glass pipette connected to high-purity Argon or Nitrogen gas into the solution.
-
Bubble gently for 15 minutes per 10 mL of solution.
-
Seal immediately with a crimp cap or Parafilm.
Option B: Freeze-Pump-Thaw (High Rigor) [1]
-
Freeze solution in liquid nitrogen.
-
Apply vacuum to remove headspace gas.
-
Thaw in warm water (gas bubbles escape).[1]
-
Repeat 3x.
Module 3: Purity & Impurities (The "Ghost" Peaks)
Symptom: HPLC/GC shows small peaks eluting near the main peak.
Analysis: Commercial 4-chloro-p-terphenyl is often synthesized via Suzuki coupling or the Gomberg-Bachmann reaction.[1] Common impurities include:
-
Polychlorinated Biphenyls (PCBs): Trace byproducts.[1]
-
Isomers: o-Terphenyl or m-Terphenyl derivatives (hard to separate).[1]
-
Unreacted precursors: 1,4-dichlorobenzene.[1]
Purification Guide
If your application is sensitive (e.g., organic electronics or single-crystal growth), "Reagent Grade" (98%) is insufficient.[1]
-
Recrystallization (Scalable):
-
Dissolve in minimum boiling Toluene .
-
Hot filter to remove insoluble dust.
-
Slowly add Ethanol (anti-solvent) until turbid.[1]
-
Cool to
overnight.
-
-
Sublimation (Highest Purity):
Frequently Asked Questions (FAQ)
Q1: Can I store the solution in the fridge to prevent degradation?
-
Answer: Caution is advised. While cold slows oxidation, it drastically lowers solubility (see Module 1). If you refrigerate a Toluene solution, the compound will likely precipitate. You must re-sonicate and verify dissolution before use. Recommendation: Store solids in the fridge; store solutions at room temperature in the dark, under Argon.
Q2: My solution turned pink/red. Is this normal?
-
Answer: No. This indicates contamination, likely from metal ions (Fe/Cu) reacting with the chloride or radical species, or extreme photodegradation. Discard the solution and wash glassware with acid to remove metal traces.
Q3: Is 4-chloro-p-terphenyl compatible with polystyrene (PS) or PMMA for plastic scintillators?
-
Answer: Yes. It is highly compatible with PS matrices. However, the casting solvent (usually Toluene or Styrene monomer) must be degassed prior to polymerization to prevent quenching of the fluorescence by trapped oxygen.
References
-
VulcanChem. (n.d.).[1] p-Terphenyl, 4-chloro- Physicochemical Properties and Solubility.[1][2][3][4][5][6][7][8] Retrieved from [1]
-
PubChem. (n.d.).[1][6] p-Terphenyl | C18H14 - Physical Properties and Spectral Data.[1][5][6] National Library of Medicine. Retrieved from [1]
-
Postnikov, V. A., et al. (2018).[5] Growth from Solutions, Structure, and Photoluminescence of Single-Crystal Plates of p-Terphenyl and Its Derivatives. Crystallography Reports.[5] Retrieved from
-
AccuStandard. (n.d.). Chlorinated Terphenyl Standards and Reference Materials. Retrieved from [1]
-
American Chemical Society. (2026). Long-Lived Terphenyl Radical Anion Super-Reductant for Photocatalysis.[1][9] (Context on radical stability). Retrieved from [1]
Sources
- 1. Terphenyl - Wikipedia [en.wikipedia.org]
- 2. p-Terphenyl, 4-chloro- (1762-83-0) for sale [vulcanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. amchro.com [amchro.com]
- 5. researchgate.net [researchgate.net]
- 6. p-Terphenyl | C18H14 | CID 7115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. P-TERPHENYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 9. pubs.acs.org [pubs.acs.org]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
